molecular formula C17H25N3O5S B571027 Meropenem-d6 CAS No. 1217976-95-8

Meropenem-d6

Numéro de catalogue B571027
Numéro CAS: 1217976-95-8
Poids moléculaire: 389.5
Clé InChI: DMJNNHOOLUXYBV-ZSJYILIPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Meropenem-d6 is a deuterium labelled carbapenem antibiotic . It is intended for use as an internal standard for the quantification of meropenem . It is active against clinical isolates of Gram-positive and Gram-negative bacteria in vitro .


Synthesis Analysis

In the hydrogenation synthesis of meropenem, the Pd/AC-U catalyst provided a higher meropenem yield and lower amounts of impurities in the meropenem product than the other catalysts . The nitrogenous groups not only provided efficient anchoring sites for Pd nanoparticles, improving the reaction activity, but also reduced the side reactions, decreasing the impurity content in the product .


Molecular Structure Analysis

The molecular formula of Meropenem-d6 is C17H19D6N3O5S . The InChi Code is InChI=1S/C17H25N3O5S/c1-7-12-11 (8 (2)21)16 (23)20 (12)13 (17 (24)25)14 (7)26-9-5-10 (18-6-9)15 (22)19 (3)4/h7-12,18,21H,5-6H2,1-4H3, (H,24,25)/t7-,8-,9+,10+,11-,12-/m1/s1/i3D3,4D3 .


Chemical Reactions Analysis

Meropenem-d6 is a carbapenem antibiotic that inhibits cell wall synthesis by binding to several penicillin-binding proteins, resulting in defective cell walls & osmotically unstable organisms susceptible to cell lysis .


Physical And Chemical Properties Analysis

The molecular weight of Meropenem-d6 is 389.5 . It is a solid substance . It is slightly soluble in methanol .

Applications De Recherche Scientifique

Therapeutic Drug Monitoring

  • Scientific Field : Clinical Pharmacology
  • Application Summary : Meropenem-d6 is used in therapeutic drug monitoring (TDM) of Meropenem and Vaborbactam, a novel beta-lactam/beta-lactamase inhibitor used for managing difficult-to-treat Gram-negative infections .
  • Methods of Application : A Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) method was developed for the simultaneous quantification of Meropenem and Vaborbactam in human plasma microsamples of 3 microliters . Proton ion adducts of Meropenem and Meropenem-d6 were detected by means of mass transitions .
  • Results or Outcomes : The method was successfully applied for simultaneously measuring Meropenem and Vaborbactam concentrations in more than 42 plasma samples collected from critically ill patients affected by carbapenem-resistant Gram-negative bacteria infections .

Pharmacokinetic/Pharmacodynamic Study

  • Scientific Field : Clinical Pharmacology
  • Application Summary : Meropenem-d6 is used in the study of pharmacokinetic parameters in patients with abdominal septic shock after gastrointestinal perforation .
  • Methods of Application : High performance liquid chromatography-tandem mass spectrometry was utilized to monitor the plasma concentration of Meropenem .
  • Results or Outcomes : The clearance (CL) of Meropenem in the normal and abnormal creatinine clearance subgroups were 7.7 ± 1.8 and 4.4 ± 1.1 L/h, respectively, and the apparent volume of distribution (Vd) was 22.6 ± 5.1 and 17.2 ± 5.8 L, respectively .

Internal Standard for Quantification

  • Scientific Field : Analytical Chemistry
  • Application Summary : Meropenem-d6 is used as an internal standard for the quantification of Meropenem by GC- or LC-MS .

Sepsis Treatment

  • Scientific Field : Critical Care Medicine
  • Application Summary : Meropenem-d6 is used in the treatment of critically ill patients with sepsis .
  • Methods of Application : The study compared continuous vs intermittent administration of Meropenem in critically ill patients with sepsis .
  • Results or Outcomes : The study concluded that compared with intermittent administration, the continuous administration of meropenem did not improve the composite outcome of mortality and emergence of pandrug-resistant or extensively drug-resistant bacteria at day 28 .

Treatment of Serious Bacterial Infections

  • Scientific Field : Clinical Infectious Diseases
  • Application Summary : Meropenem-d6 is used in the treatment of serious bacterial infections .
  • Results or Outcomes : Meropenem has shown efficacy in clinical trials of initial empirical therapy for nosocomial pneumonia . It is well tolerated, with adverse-event profiles similar to those of its comparators .

Defining Carbapenem-Resistant Enterobacterales

  • Scientific Field : Public Health
  • Application Summary : Meropenem-d6 is used in defining carbapenem-resistant Enterobacterales for public health surveillance .
  • Methods of Application : The study examined whether the current definition of carbapenem-resistant Enterobacterales (CRE) surveillance captures cases with a clinical and public health burden .
  • Results or Outcomes : The study concluded that the identification of CRE cases based solely on imipenem resistance has had a limited impact on clinical management. Emphasizing resistance to meropenem is crucial in defining CRE, which pose both clinical and public health burden .

Safety And Hazards

Meropenem-d6 should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Orientations Futures

There are several drugs currently undergoing clinical trials that are promising candidates for increasing the armamentarium against Carbapenem-resistant Enterobacterales (CRE), including ceftazidime-avibactam, meropenem-vaborbactam, imipenem-relebactam, cefiderocol, and novel aminoglycosides and tetracyclines . The potential for the development of resistance to these therapies remains high, and enhanced antimicrobial stewardship is imperative both to reduce the spread of CRE worldwide and to ensure continued access to efficacious treatment options .

Propriétés

IUPAC Name

(4R,5S,6S)-3-[(3S,5S)-5-[bis(trideuteriomethyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O5S/c1-7-12-11(8(2)21)16(23)20(12)13(17(24)25)14(7)26-9-5-10(18-6-9)15(22)19(3)4/h7-12,18,21H,5-6H2,1-4H3,(H,24,25)/t7-,8-,9+,10+,11-,12-/m1/s1/i3D3,4D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMJNNHOOLUXYBV-ZSJYILIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)N(C)C)C(=O)O)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C(=O)[C@@H]1C[C@@H](CN1)SC2=C(N3[C@H]([C@H]2C)[C@H](C3=O)[C@@H](C)O)C(=O)O)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Meropenem-d6

Citations

For This Compound
72
Citations
S Rehm, KM Rentsch - Journal of pharmaceutical and biomedical analysis, 2020 - Elsevier
… Imipenem monohydrate, cefepime-d3 sulfate and meropenem-d6 were purchased from Toronto Research Chemicals (Toronto, Canada). Cefepime hydrochloride monohydrate, …
Number of citations: 24 www.sciencedirect.com
XX WANG - Chinese Pharmaceutical Journal, 2018 - pesquisa.bvsalud.org
… Ions monitored in the multiple reaction monitoring (MRM) mode were m/z 300.0→171.0 for imipenem, 384.0→141.0 for meropenem and 390.1→147.0 for meropenem-d6 (internal …
Number of citations: 0 pesquisa.bvsalud.org
MW Bjergum, EF Barreto, MH Scheetz… - The journal of …, 2021 - academic.oup.com
… Serum samples, standards, and QC samples (50 µL) were precipitated with acetonitrile (250 µL) containing isotopically labeled internal standards (cefepime-d3, meropenem-d6, …
Number of citations: 10 academic.oup.com
I Murínová, M Švidrnoch, T Gucký, D Řezáč… - European Journal of …, 2022 - ejhp.bmj.com
… : m/z 384.1 → 141.2 for meropenem and m/z 390.2 → 147.3 for meropenem-d6. Ten µL of internal standard solution (meropenem-d6) and 60 µL of ACN were added to 30 µL of serum …
Number of citations: 3 ejhp.bmj.com
E Deschuyteneer, J Herregodts, S Deprez… - Meeting SIZ …, 2017 - biblio.ugent.be
… The devices were opened and the filters were extracted with 2 mL 80:20 4% NaCl in water:isopropanol containing piperacillin-D5 and meropenem-D6 as internal standards. The …
Number of citations: 2 biblio.ugent.be
U Liebchen, C Dorn, M Kees, S Schiesser… - Therapeutic Drug …, 2020 - journals.lww.com
… Said samples were stored up to 4 weeks at 280C before analysis by liquid chromatography-tandem mass spectrometry with meropenem-D6 as an internal standard. The total …
Number of citations: 14 journals.lww.com
K Bos, A Dorp, BCP Koch, L Ringeling… - Orthopaedic …, 2022 - boneandjoint.org.uk
… Stable-isotope-labeled meropenem-d6 served as internal standard. The linearity, limits of quantification, accuracy and precision and carry-over were determined for all methods …
Number of citations: 2 boneandjoint.org.uk
A Carricajo, PO Verhoeven, S Guezzou… - Antimicrobial agents …, 2014 - Am Soc Microbiol
… with 700 μl of methanol containing an internal standard (meropenem d6; TRC Products). The … to 147.1 m/z for the internal standard (meropenem D6) (Fig. 1). Quantification of ertapenem …
Number of citations: 20 journals.asm.org
Y Gan, X Meng, N Lei, H Yu, Q Zeng… - Infection and Drug …, 2023 - Taylor & Francis
… multiple reaction monitoring (MRM) mode, with meropenem-d6 as internal standard. The MRM transitions (m/z) of meropenem and meropenem-d6 were 384.1→141.1 and 390.2→147.2…
Number of citations: 3 www.tandfonline.com
M Carlier, V Stove, AG Verstraete… - Minerva Anestesiol, 2015 - researchgate.net
… Chromatographic analysis was carried out after diluting the samples to 50 mg/L in water containing meropenem-d6, in order to reach the linear range of the assay (0.5-100 mg/L). Two …
Number of citations: 35 www.researchgate.net

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.